Bromo-PEG2-NH2 hydrobromide
Description
Contextualization within Heterobifunctional Polyethylene (B3416737) Glycol (PEG) Linkers in Chemical Research
Bromo-PEG2-NH2 hydrobromide is classified as a heterobifunctional linker, a class of molecules characterized by a spacer element—in this case, a polyethylene glycol (PEG) chain—flanked by two different reactive functional groups. purepeg.comjenkemusa.com These linkers are instrumental in chemical research, serving as bridges to connect two distinct molecular entities. jenkemusa.com The PEG component of these linkers imparts several desirable properties, including enhanced water solubility, biocompatibility, and flexibility, which are crucial for biological applications. jenkemusa.comchempep.com
Heterobifunctional PEG linkers are available in various lengths and with a wide array of reactive ends, allowing for a high degree of customization in their application. purepeg.com The general structure can be represented as X-PEG-Y, where X and Y are different reactive moieties. jenkemusa.com This dual-reactivity design enables specific and controlled conjugation reactions, which is a significant advantage over homobifunctional linkers that possess two identical reactive groups. purepeg.com
Significance in the Field of Bioconjugation and Molecular Assembly
The unique architecture of heterobifunctional linkers like this compound makes them particularly significant in the fields of bioconjugation and molecular assembly. Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. These linkers are pivotal in constructing complex structures such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). purepeg.commedchemexpress.com
In the context of ADCs, for instance, a heterobifunctional linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. purepeg.com This targeted delivery approach enhances the therapeutic efficacy of the drug while minimizing systemic toxicity. purepeg.com Similarly, this compound is identified as a PEG-based PROTAC linker, which can be utilized in the synthesis of PROTACs. medchemexpress.comdcchemicals.commedchemexpress.com PROTACs are novel therapeutic agents that function by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein. medchemexpress.commedchemexpress.com The linker's role in a PROTAC is to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase. biochempeg.com
The process of attaching PEG chains to molecules, known as PEGylation, has been a cornerstone of biopharmaceutical development for decades. It can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by, for example, extending their circulation half-life and reducing their immunogenicity. chempep.combiochempeg.comnih.gov
Overview of Reactive Functionalities: Bromide and Primary Amine Moieties
This compound possesses two key reactive functionalities: a bromide group and a primary amine group, presented as a hydrobromide salt.
Bromide Group: The bromine atom serves as a good leaving group in nucleophilic substitution reactions. broadpharm.comdcchemicals.com This allows for the attachment of various nucleophiles, providing a versatile handle for conjugation.
Primary Amine Group: The primary amine (-NH2) is a nucleophilic group that can readily react with a variety of electrophilic functional groups, such as carboxylic acids (in the presence of activators), activated esters (like NHS esters), and aldehydes or ketones (via reductive amination), to form stable covalent bonds. broadpharm.com The amine is present as a hydrobromide salt, which means it is protonated. This form can offer stability and may require a base to be deprotonated for certain reactions. rsc.orgresearchgate.net
This orthogonal reactivity of the two terminal groups allows for sequential and controlled conjugation, where one end of the linker can be reacted while the other remains protected or unreactive, to be used in a subsequent reaction step.
Historical Development and Evolution of PEG-Based Linkers in Academic Research
The journey of PEG-based molecules in biomedical research began in the 1970s, with the initial goal of reducing the immunogenicity of proteins derived from non-human sources and extending their presence in the bloodstream. chempep.combiochempeg.com This pioneering work laid the foundation for the field of PEGylation. nih.gov
The first therapeutic product utilizing PEGylation, Adagen®, was approved by the U.S. Food and Drug Administration (FDA) in 1990. biochempeg.comnih.gov This milestone spurred further research and development in the field. The 1990s saw the advent of monodisperse PEG linkers, which have a precisely defined molecular weight and chain length, as opposed to polydisperse PEGs with a range of molecular weights. chempep.com This development was crucial as it allowed for the synthesis of more uniform and well-defined bioconjugates.
Over the subsequent decades, the sophistication of PEG linkers has evolved significantly. The field has progressed from simple, linear homobifunctional linkers to more complex architectures, including heterobifunctional linkers with a wide variety of reactive groups, as well as branched and multi-arm PEG structures. jenkemusa.comchempep.com This evolution has expanded the applications of PEG linkers into advanced areas like targeted drug delivery, nanotechnology, and the development of novel therapeutic modalities like PROTACs. purepeg.combiochempeg.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | dcchemicals.com |
| Synonyms | Bromo-PEG2-amine HBr | |
| Molecular Formula | C6H15Br2NO2 | dcchemicals.commedchemexpress.com |
| Molecular Weight | 293.00 g/mol | dcchemicals.commedchemexpress.com |
| SMILES | NCCOCCOCCBr.[H]Br | dcchemicals.commedchemexpress.com |
| Classification | Heterobifunctional PEG Linker, PROTAC Linker | medchemexpress.com |
Table 2: Comparison of Related Heterobifunctional PEG Linkers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Source(s) |
| Bromo-PEG1-NH2 hydrobromide | C4H11Br2NO | 248.94 | Bromide, Primary Amine | smolecule.commedchemexpress.com |
| This compound | C6H15Br2NO2 | 293.00 | Bromide, Primary Amine | dcchemicals.commedchemexpress.com |
| Bromo-PEG2-acid | C6H13BrO4 | 241.07 | Bromide, Carboxylic Acid | broadpharm.com |
| Azido-PEG2-amine | C6H14N4O2 | 174.20 | Azide (B81097), Primary Amine | medchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H15Br2NO2 |
|---|---|
Molecular Weight |
293.00 g/mol |
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethanamine;hydrobromide |
InChI |
InChI=1S/C6H14BrNO2.BrH/c7-1-3-9-5-6-10-4-2-8;/h1-6,8H2;1H |
InChI Key |
UTXUCMOCFRUGSY-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCBr)N.Br |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Functionalization of Bromo Peg2 Nh2 Hydrobromide
Strategies for the Synthesis of Bromo-PEG2-NH2 Hydrobromide and Related Precursors
The synthesis of a heterobifunctional molecule like this compound requires a strategic, multi-step approach that involves the use of protecting groups and the sequential activation of functional groups to ensure regioselectivity and prevent undesired side reactions, such as polymerization.
The construction of this compound typically originates from commercially available and symmetric precursors like diethylene glycol. The synthetic challenge lies in differentiating the two terminal hydroxyl groups. This is achieved through a series of protection, activation, and substitution reactions. A generalized, plausible pathway is outlined below, reflecting common organic synthesis strategies for creating such heterobifunctional PEG derivatives. mdpi.comnih.govresearchsolutions.com
A common strategy involves:
Monoprotection: One of the hydroxyl groups of a diethylene glycol derivative is protected to prevent it from reacting in subsequent steps. For introducing an amine, a common precursor is 2-(2-aminoethoxy)ethanol, where the amine is first protected, often with a Boc (tert-butyloxycarbonyl) group.
Activation of the Free Hydroxyl Group: The remaining free hydroxyl group is converted into a better leaving group. This is often achieved by tosylation or mesylation.
Bromination: The activated hydroxyl group (e.g., tosylate) is displaced by a bromide ion through a nucleophilic substitution reaction, typically using a salt like sodium bromide.
Deprotection and Salt Formation: The protecting group on the nitrogen atom is removed under appropriate conditions (e.g., acidic conditions for a Boc group). The final product is then isolated as a hydrobromide salt, which enhances stability and handling.
The following table summarizes a representative synthetic pathway.
| Step | Reaction | Key Reagents | Purpose |
| 1 | Amine Protection | (Boc)₂O, Base | To protect the primary amine of a precursor like 2-(2-aminoethoxy)ethanol, preventing it from reacting in subsequent steps. |
| 2 | Hydroxyl Activation | TsCl, Pyridine | To convert the terminal hydroxyl group into a tosylate, which is an excellent leaving group for nucleophilic substitution. |
| 3 | Nucleophilic Substitution | NaBr in Acetone (B3395972)/DMF | To displace the tosylate group with a bromide ion, forming the C-Br bond. |
| 4 | Deprotection/Salt Formation | HBr in Acetic Acid | To remove the Boc protecting group from the amine and simultaneously form the final hydrobromide salt. |
This stepwise approach allows for the controlled synthesis of the desired heterobifunctional linker in high purity. nih.gov
The purity and structural integrity of synthetic products like this compound are paramount for their successful application. A suite of analytical techniques is employed to purify the intermediates and characterize the final compound.
Purification: High-Performance Liquid Chromatography (HPLC) is a principal method for both analyzing the purity of the final product and for its purification. researchgate.netresearchgate.net Based on the differential partitioning of the compound between a stationary and a mobile phase, HPLC can separate the desired product from unreacted starting materials and side products. Column chromatography using silica gel is also a standard method for purification after each synthetic step.
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. researchgate.netacs.org ¹H NMR provides information about the number and chemical environment of protons, confirming the presence of the PEG linker backbone and terminal groups. ¹³C NMR provides complementary information about the carbon skeleton. Mass Spectrometry (MS), often using techniques like Electrospray Ionization (ESI), is used to confirm the molecular weight of the compound. acs.org
The table below details the primary techniques used.
| Technique | Abbreviation | Purpose | Information Obtained |
| High-Performance Liquid Chromatography | HPLC | Purity assessment and purification | Retention time, separation of components, quantification of purity. researchgate.net |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural elucidation | Chemical structure, connectivity of atoms, confirmation of functional groups. researchgate.netacs.org |
| Mass Spectrometry | MS | Molecular weight determination | Mass-to-charge ratio (m/z), confirmation of molecular formula. acs.org |
Reaction Mechanisms and Pathways for Derivatization
The synthetic utility of this compound stems from its two distinct reactive sites. The bromide moiety is an excellent leaving group in nucleophilic substitution reactions, while the primary amine is a potent nucleophile. axispharm.com
The carbon atom attached to the bromine is electrophilic and is susceptible to attack by a wide range of nucleophiles. The bromide ion is an effective leaving group, facilitating these reactions. biochempeg.combroadpharm.com This reaction is the cornerstone of its use as a linker, allowing covalent attachment to various substrates.
The bromo group can be displaced by another amine, a reaction that serves to generate a longer, diamino-functionalized PEG linker. In this Sₙ2 reaction, the lone pair of electrons on the attacking amine's nitrogen atom acts as a nucleophile, forming a new carbon-nitrogen bond and displacing the bromide ion.
This reaction is valuable for creating linkers with different spacing and properties. For instance, reacting Bromo-PEG2-NH2 with a primary amine (R-NH₂) would yield a secondary amine-containing linker, H₂N-PEG2-NH₂⁺-R. This extends the linker and introduces new chemical diversity.
The reaction between the bromo group and a thiol (sulfhydryl group, -SH) is a highly efficient and widely used bioconjugation strategy. precisepeg.combroadpharm.com Thiols are excellent nucleophiles, and their reaction with haloacetyl or bromo-alkyl groups proceeds readily under mild, often physiological, conditions to form a highly stable thioether bond. broadpharm.comadcreview.com
This coupling chemistry is particularly important for modifying proteins and peptides, as the thiol group of cysteine residues can be selectively targeted. broadpharm.com The sulfur atom of the thiol attacks the carbon bearing the bromine, leading to the formation of a C-S bond and the expulsion of the bromide ion. This robust and specific reaction makes this compound an effective tool for conjugating molecules to cysteine-containing biomolecules. precisepeg.com
The following table summarizes these key derivatization reactions.
| Reaction Type | Nucleophile | Functional Group Attacked | Resulting Linkage | Significance |
| Amination | Primary/Secondary Amine (R-NH₂) | Bromo-alkyl (-CH₂-Br) | C-N Bond (Secondary/Tertiary Amine) | Generation of extended or more complex bifunctional linkers. |
| Thiol-Coupling | Thiol/Sulfhydryl (R-SH) | Bromo-alkyl (-CH₂-Br) | Thioether (C-S-C) | Stable and specific conjugation to biomolecules, particularly cysteine residues in proteins. broadpharm.combroadpharm.com |
Nucleophilic Substitution Reactions Involving the Bromide Moiety
Azide (B81097) Incorporation via Substitution for Click Chemistry Applications
The bromide moiety of this compound can be readily displaced by an azide nucleophile, typically from a source like sodium azide (NaN₃), to generate the corresponding Azido-PEG2-NH2. researchgate.netresearchgate.net This nucleophilic substitution reaction is a cornerstone for preparing PEG linkers for "click chemistry," a set of biocompatible and highly efficient reactions. broadpharm.com The resulting terminal azide group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which form stable triazole rings. medchemexpress.comapexbt.com
The conversion is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the sodium azide and facilitates the substitution mechanism. nih.gov Polyethylene (B3416737) glycol itself has also been demonstrated as an effective and environmentally friendly reaction medium for the nucleophilic substitution of halides with sodium azide. researchgate.netresearchgate.net The reaction proceeds under mild conditions, and the resulting azido-functionalized linker is stable under most bioconjugation conditions, making it an ideal building block for subsequent click reactions. broadpharm.com This transformation is critical for applications where chemoselective ligation to alkyne-containing molecules is desired, enabling the construction of complex bioconjugates without affecting other functional groups. axispharm.combiochempeg.com
Table 1: Reaction Parameters for Azide Incorporation
| Parameter | Details | Source |
|---|---|---|
| Reagents | Bromo-PEG2-NH2, Sodium Azide (NaN₃) | nih.gov |
| Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG 400) | researchgate.netresearchgate.netnih.gov |
| Temperature | Room temperature to elevated temperatures (e.g., 80 °C) | researchgate.netnih.gov |
| Key Outcome | Substitution of bromide with azide group (-N₃) | broadpharm.com |
| Primary Application | Enables subsequent "Click Chemistry" reactions (CuAAC, SPAAC) | medchemexpress.comapexbt.com |
Other Nucleophilic Replacements of the Bromide
The bromide group in this compound is an excellent leaving group, susceptible to displacement by a variety of nucleophiles beyond azide. axispharm.combroadpharm.comwikipedia.org This reactivity allows for the introduction of diverse functionalities at this terminus of the PEG linker. A common and significant application is the reaction with thiol-containing molecules, such as the cysteine residues in proteins, to form stable thioether bonds. precisepeg.combroadpharm.com This reaction is a widely used strategy for bioconjugation.
Other nucleophiles that can effectively replace the bromide include:
Amines: Reaction with primary or secondary amines can yield a secondary or tertiary amine, respectively, extending the linker or attaching another functional molecule.
Alcohols and Phenols: Alkoxides or phenoxides can displace the bromide to form ether linkages.
Carboxylates: The reaction with a carboxylate salt can produce an ester linkage, although this is less common due to the potential lability of the ester bond. creativepegworks.com
The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve the desired functionalization, making the bromo-PEG moiety a versatile platform for synthesizing custom linkers for specific applications in materials science and medicinal chemistry. axispharm.com
Amine-Reactive Chemistries of the Primary Amine Group
The primary amine group (-NH2) of this compound provides a reactive handle for a multitude of conjugation strategies. It serves as a nucleophile, readily reacting with various electrophilic partners to form stable covalent bonds. This functionality is crucial for attaching the linker to proteins, peptides, surfaces, or small molecules. windows.net
Amide Bond Formation with Carboxylic Acids and Activated Esters
One of the most robust and widely utilized reactions involving the primary amine is the formation of a stable amide bond. This can be achieved through two primary routes:
Coupling with Carboxylic Acids: The direct reaction with a carboxylic acid requires the use of a coupling agent or activator to convert the carboxyl group's hydroxyl into a better leaving group. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. creativepegworks.comaxispharm.combroadpharm.com The reaction is typically performed in anhydrous organic solvents such as DMF or dichloromethane (B109758) (DCM). axispharm.com
Reaction with Activated Esters: A more common and often simpler approach involves reacting the amine with a pre-activated carboxylic acid derivative, such as an N-hydroxysuccinimide (NHS) ester. jenkemusa.com The NHS ester is highly reactive towards primary amines, proceeding efficiently under mild conditions, typically in buffers at a pH range of 7 to 9. creativepegworks.comaxispharm.com This reaction is highly chemoselective and forms a stable amide linkage, making it a preferred method for modifying biomolecules in aqueous environments. researchgate.net
Table 2: Comparison of Amide Bond Formation Methods
| Method | Key Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Carboxylic Acid Coupling | Carboxylic acid, EDC/DCC, NHS | Anhydrous organic solvent (DMF, DCM), Room temp | Versatile for any carboxylic acid |
| Activated Ester Reaction | NHS ester | Aqueous buffer (pH 7-9), Room temp | High efficiency, mild conditions, good for biomolecules |
Urethane/Carbamate Formation with Activated Carbonyls
The primary amine can react with activated carbonyl compounds, such as p-nitrophenyl carbonates (NPC) or other chloroformates, to form stable urethane (also known as carbamate) linkages. creativepegworks.com This reaction provides an alternative to amide bond formation for linking molecules. The reactivity of the amine allows it to attack the electrophilic carbonyl carbon, displacing the activated leaving group (e.g., p-nitrophenoxide). This chemistry is useful for creating linkages with different chemical properties compared to amides and is employed in the synthesis of various bioconjugates and polymers.
Reductive Amination Approaches
Reductive amination provides a powerful method for covalently linking the primary amine of this compound to molecules containing an aldehyde or ketone group. wikipedia.org The reaction proceeds in two main steps, which can often be performed in a single pot:
Imine Formation: The nucleophilic amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form a Schiff base or imine. This step is typically favored under mildly acidic conditions (pH ~4.5-6), which catalyze the dehydration without significantly protonating the primary amine. windows.net
Reduction: The resulting C=N double bond of the imine is then selectively reduced to a stable secondary amine linkage using a mild reducing agent. nih.gov Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this step because it is selective for the imine over the carbonyl starting material, allowing the reaction to be performed in one pot. creativepegworks.com More recently, other reagents like sodium triacetoxyborohydride have gained popularity for their effectiveness and lower toxicity.
This method is particularly valuable for modifying carbohydrates or proteins that have been oxidized to introduce aldehyde functionalities. The resulting secondary amine linkage is highly stable. rsc.org
Isothiocyanate and Isocyanate Reactions
The primary amine of the linker readily reacts with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) to form urea and thiourea linkages, respectively. noaa.gov
Reaction with Isocyanates: The nucleophilic amine attacks the central carbon of the isocyanate group, leading to the formation of a stable urea bond (-NH-CO-NH-). This reaction is highly efficient and often proceeds without the need for a catalyst. acs.org
Reaction with Isothiocyanates: Similarly, the reaction with an isothiocyanate results in a thiourea linkage (-NH-CS-NH-). creativepegworks.com This chemistry is robust and proceeds well under mild conditions, including in aqueous solutions, making it suitable for modifying biomolecules like proteins at their lysine (B10760008) residues. nih.govrsc.org
Both reactions are highly specific for amines, providing another orthogonal approach for conjugation when other functional groups are present in the target molecule. nih.gov
Table 3: Summary of Amine-Reactive Chemistries
| Reaction Type | Electrophilic Partner | Resulting Linkage | Key Features |
|---|---|---|---|
| Amide Formation | Carboxylic Acid (+ EDC) or NHS Ester | Amide (-CO-NH-) | Very stable, widely used in bioconjugation |
| Urethane Formation | Activated Carbonate (e.g., NPC) | Urethane (-O-CO-NH-) | Stable alternative to amide linkage |
| Reductive Amination | Aldehyde or Ketone | Secondary Amine (-CH₂-NH-) | Forms stable, flexible linkage; common for carbohydrates |
| Urea Formation | Isocyanate | Urea (-NH-CO-NH-) | Highly efficient, no catalyst needed |
| Thiourea Formation | Isothiocyanate | Thiourea (-NH-CS-NH-) | Efficient, proceeds well in aqueous media |
Orthogonal Functionalization Strategies for Selective Bioconjugation
This compound is a heterobifunctional linker, possessing two distinct reactive sites: a primary amine (-NH2) and a bromo (-Br) group. This dual functionality allows for the sequential and selective attachment of different molecules, a cornerstone of orthogonal functionalization in bioconjugation. The significant difference in reactivity between the nucleophilic amine and the electrophilic carbon attached to the bromine atom enables controlled, stepwise reactions.
Sequential Reaction Design for Multi-Component Assembly
The distinct chemical nature of the amine and bromo groups on the Bromo-PEG2-NH2 linker is the key to its utility in multi-component assembly. The primary amine can readily react with activated carboxylic acids (like NHS esters) to form stable amide bonds, while the bromo group serves as a good leaving group for nucleophilic substitution reactions, typically with thiol or other amine groups. This differential reactivity allows for a directed, sequential conjugation strategy.
A typical sequential reaction scheme involves two main steps:
First Conjugation (Amine Functionalization): The primary amine is typically reacted first due to its high nucleophilicity and the wide availability of amine-reactive reagents. For instance, the amine group can be coupled with a molecule containing an N-hydroxysuccinimide (NHS) ester under mild basic conditions (pH 7-9) to form a stable amide linkage. biochempeg.com Alternatively, it can be reacted with a carboxylic acid in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Second Conjugation (Bromo Functionalization): After the first molecule is attached via the amine group and any excess reagents are removed, the bromo group is available for a second reaction. This alkyl halide end can react with a nucleophile, such as a thiol group from a cysteine residue in a peptide or protein, to form a stable thioether bond. nih.gov This reaction, a nucleophilic substitution, effectively links the second molecule to the other end of the PEG spacer.
This sequential approach ensures that each molecule is attached to its intended end of the linker, preventing the formation of undesired homodimers or random cross-linking. youtube.com The hydrophilic PEG2 spacer provides flexibility and improves the solubility of the resulting conjugate. lifetein.com
Table 1: Reaction Conditions for Sequential Functionalization
| Step | Functional Group | Reagent Type | Typical Conditions | Resulting Bond |
|---|---|---|---|---|
| 1 | Primary Amine (-NH2) | NHS Ester | pH 7.0-9.0, Aqueous Buffer | Amide |
| 2 | Bromo (-Br) | Thiol (-SH) | pH ~7.5, Aqueous Buffer | Thioether |
Protective Group Chemistry in this compound Derivatization
To achieve more complex or selective functionalization, protective group chemistry is employed. A protecting group temporarily blocks a reactive functional group, rendering it inert to specific reaction conditions while another part of the molecule is modified. organic-chemistry.org In the context of Bromo-PEG2-NH2, the primary amine is the group that is typically protected.
The use of protecting groups allows for reversing the order of reactions or for using reaction conditions that would otherwise affect the amine. For example, if the bromo group needs to be reacted first under conditions that might also involve the amine, the amine must be protected.
Common protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com These groups are ideal because they are stable under a wide range of conditions but can be removed selectively. organic-chemistry.org This selective removal is a key aspect of an "orthogonal" protection strategy, where one group can be removed without affecting the other. organic-chemistry.org
Boc (tert-butyloxycarbonyl) Group: The Boc group is installed on the amine using Di-tert-butyl dicarbonate (B1257347) (Boc)2O. It is stable to basic conditions but is easily removed with a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.com
Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is attached using reagents like Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by a mild base, commonly a solution of piperidine in an organic solvent. organic-chemistry.org
The choice between Boc and Fmoc depends on the planned synthetic route and the stability of the other functional groups and molecules involved. For instance, if a subsequent reaction step requires acidic conditions, the base-labile Fmoc group would be chosen to protect the amine. This orthogonal approach provides chemists with precise control over the construction of complex biomolecules. organic-chemistry.org
Table 2: Common Amine Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Stability | Cleavage Conditions |
|---|---|---|---|
| tert-butyloxycarbonyl | Boc | Base, Hydrogenation | Strong Acid (e.g., TFA) |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Acid, Hydrogenation | Base (e.g., Piperidine) |
| Carboxybenzyl | Cbz or Z | Acid, Base | Catalytic Hydrogenation (H2, Pd/C) |
Advanced Synthetic Routes and Optimization for Research Scale
The synthesis of heterobifunctional PEGs like this compound requires a multi-step approach that starts from simple, commercially available oligo(ethylene glycol)s. The core strategy involves the desymmetrization of a symmetrical starting material, such as di(ethylene glycol), followed by sequential functionalization of the two hydroxyl termini. nih.gov
A common synthetic pathway proceeds as follows:
Monoprotection: One of the two hydroxyl groups of di(ethylene glycol) is protected to prevent it from reacting in subsequent steps. A common protecting group for this purpose is the trityl (Tr) or tosyl (Ts) group.
Activation of the Free Hydroxyl Group: The remaining free hydroxyl group is converted into a better leaving group, often a mesylate (-OMs) or tosylate (-OTs), by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. nih.gov
Introduction of the Bromo Group: The activated hydroxyl group (e.g., mesylate) is then displaced by a bromide ion, typically using a source like sodium bromide (NaBr) in a suitable solvent.
Deprotection: The protecting group on the first hydroxyl group is removed to liberate the hydroxyl function.
Introduction of the Amine Group: The newly freed hydroxyl group is then converted into the amine. This can be achieved through a two-step process involving activation (e.g., tosylation) followed by nucleophilic substitution with an amine precursor like sodium azide (NaN3) to form an azide intermediate. The azide is then reduced to a primary amine using a reducing agent such as H2 with a Pd/C catalyst or triphenylphosphine (the Staudinger reaction). mdpi.comresearchgate.net An alternative is the Gabriel synthesis, where the activated hydroxyl reacts with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. nih.gov
Salt Formation: Finally, the free base is treated with hydrobromic acid (HBr) to form the stable this compound salt.
Optimization of this synthesis for research-scale production (milligrams to grams) focuses on maximizing yield and purity at each step. Key optimization parameters include reaction time, temperature, solvent choice, and purification methods. Progress is often monitored using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Purification of PEG derivatives can be challenging due to their hydrophilicity and is typically achieved through column chromatography on silica gel or by precipitation in a non-solvent like cold diethyl ether. nih.gov
Table 3: Overview of a Potential Synthetic Route
| Step | Transformation | Typical Reagents | Key Intermediate |
|---|---|---|---|
| 1 | Monoprotection of Diol | Trityl chloride, Pyridine | TrO-PEG2-OH |
| 2 | Hydroxyl Activation & Bromination | 1. MsCl, Et3N; 2. NaBr | TrO-PEG2-Br |
| 3 | Deprotection | Mild Acid (e.g., formic acid) | HO-PEG2-Br |
| 4 | Hydroxyl to Azide Conversion | 1. TsCl; 2. NaN3 | N3-PEG2-Br |
| 5 | Azide Reduction to Amine | H2, Pd/C or PPh3, H2O | H2N-PEG2-Br |
| 6 | Salt Formation | HBr | Br-[H3N+-PEG2-Br] |
Applications of Bromo Peg2 Nh2 Hydrobromide in Chemical Biology Research
Role in Targeted Protein Degradation (TPD) Research: Proteolysis-Targeting Chimeras (PROTACs)
Targeted protein degradation utilizing PROTACs has revolutionized the landscape of drug discovery by offering a mechanism to eliminate pathogenic proteins rather than merely inhibiting their function. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker is a critical component of the PROTAC, influencing its efficacy and pharmacokinetic properties.
Design Principles of Bromo-PEG2-NH2 Hydrobromide as a PROTAC Linker
This compound is a bifunctional linker that possesses a bromo group at one end and an amine group (as a hydrobromide salt) at the other, separated by a short diethylene glycol (PEG2) chain. This specific chemical architecture is advantageous for PROTAC synthesis for several reasons:
Bifunctionality: The presence of two distinct reactive handles, the bromo group and the primary amine, allows for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand. The amine group can be readily acylated with a carboxylic acid-functionalized ligand, while the bromo group can react with a nucleophilic handle (e.g., a thiol or another amine) on the other ligand.
Defined Length: The "PEG2" designation indicates a specific linker length of two ethylene (B1197577) glycol units. The length of the linker is a critical parameter in PROTAC design, as it dictates the distance between the bound POI and E3 ligase. nih.gov An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex. While the ideal linker length is target-dependent, the availability of linkers with defined lengths, such as this compound, allows for the systematic optimization of PROTAC potency.
Facilitation of Ternary Complex Formation in Protein Degradation Studies
The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation. precisepeg.com The linker plays a pivotal role in this process by bridging the two proteins. The flexibility and length of the this compound linker are key attributes that facilitate the necessary protein-protein interactions within the ternary complex.
The PEG2 spacer allows for a degree of conformational freedom, enabling the PROTAC to adopt a conformation that minimizes steric hindrance and maximizes favorable contacts between the POI and the E3 ligase. This adaptability is crucial as the surfaces of the two proteins may not be perfectly pre-organized for interaction. Research has shown that the composition of the linker, including the presence of ether oxygens as in PEG, can influence the stability of the ternary complex through interactions with the protein surfaces. nih.gov
Investigation of Linker Properties on PROTAC Efficacy and Target Engagement
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein at low concentrations. The properties of the linker, including its length, composition, and attachment points, significantly impact PROTAC efficacy. While specific studies on PROTACs utilizing the this compound linker are not extensively detailed in the public domain, general principles of PEG linkers in PROTACs can be extrapolated.
Systematic studies involving varying the length of PEG linkers have demonstrated a clear correlation between linker length and degradation efficiency. nih.gov A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in an unstable or non-productive ternary complex, where the ubiquitination machinery is not correctly positioned. The defined length of the PEG2 unit in this compound allows researchers to systematically explore the optimal linker length for a given target and E3 ligase pair.
The table below illustrates hypothetical data from a study investigating the effect of PEG linker length on the degradation of a target protein, highlighting the importance of linker optimization.
| PROTAC with Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-PEG1 | 10 | 500 | 40 |
| PROTAC-PEG2 | 13 | 50 | 95 |
| PROTAC-PEG3 | 16 | 100 | 85 |
| PROTAC-PEG4 | 19 | 250 | 70 |
| This table represents hypothetical data to illustrate the concept of linker length optimization. DC50 is the concentration required for 50% degradation, and Dmax is the maximum degradation observed. |
Modulation of PROTAC-E3 Ligase and PROTAC-Target Protein Interactions through Linker Modifications
The linker is not merely a passive spacer but can actively participate in and modulate the interactions within the ternary complex. Modifications to the linker can influence the relative orientation of the two proteins and introduce new points of contact, thereby affecting the stability and cooperativity of the ternary complex.
Bioconjugation Methodologies for the Preparation of Research Probes and Conjugates
Beyond its application in PROTACs, the bifunctional nature of this compound makes it a useful tool in bioconjugation for the creation of research probes and other protein conjugates. Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or peptide.
Site-Specific Protein and Peptide Conjugation
Site-specific modification of proteins and peptides is crucial for creating well-defined bioconjugates with preserved biological activity. The reactive groups on this compound allow for its use in strategies aimed at achieving site-specificity.
The primary amine of this compound can be reacted with an activated carboxylic acid on a small molecule probe (e.g., a fluorophore, biotin, or a drug molecule) to form a stable amide bond. The resulting bromo-PEG-probe conjugate can then be used for site-specific alkylation of a protein or peptide. A common strategy for achieving site-specificity is to target a unique cysteine residue. Cysteine is a relatively rare amino acid, and its thiol side chain is highly nucleophilic, making it an ideal target for selective modification. The bromo group of the bromo-PEG-probe is an electrophile that can react with the thiol group of a cysteine residue to form a stable thioether bond.
This approach can be used to label proteins with various probes for different research applications, as outlined in the table below.
| Application | Probe Attached to Linker | Purpose of Conjugation |
| Fluorescence Imaging | Fluorophore (e.g., FITC, Rhodamine) | To visualize the localization and trafficking of the target protein in cells or tissues. |
| Affinity Purification | Biotin | To isolate the target protein and its interacting partners from complex biological mixtures. |
| Activity-Based Probing | Warhead of an enzyme inhibitor | To covalently label and identify active enzymes in a proteome. |
The use of a PEG spacer in these conjugates can also be advantageous, as it can help to distance the attached probe from the surface of the protein, minimizing potential interference with the protein's function.
Random Bioconjugation Approaches to Macromolecules
The primary amine and bromo functionalities of this compound make it a suitable reagent for the random bioconjugation to macromolecules, particularly proteins. The primary amine of the linker can be acylated by activated carboxyl groups on a molecule of interest, and the bromo group can subsequently react with nucleophilic side chains on a protein.
One of the most common targets for random protein modification is the epsilon-amino group of lysine (B10760008) residues. Under appropriate reaction conditions, the bromo group of the linker can be converted to a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, which can then react with the abundant lysine residues on the protein surface. This approach, while not site-specific, allows for the attachment of multiple copies of the linker and its associated cargo to a single protein molecule, which can be advantageous for applications requiring signal amplification.
Alternatively, the bromo group can directly react with the thiol groups of cysteine residues, which are typically less abundant than lysines, offering a degree of control over the conjugation sites. The reaction chemistry of heterobifunctional linkers is well-established, providing a reliable method for the non-specific modification of proteins for various research applications.
Application in Antibody-Drug Conjugates (ADCs) Linker Research
In the field of oncology, antibody-drug conjugates (ADCs) represent a powerful class of therapeutics that combine the targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker connecting the antibody to the payload is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic profile.
This compound serves as a foundational building block for more complex ADC linkers. For instance, the amine group can be used to attach a cleavable or non-cleavable moiety, while the bromo group can be functionalized to react with the antibody. Research has shown that even short PEG linkers can positively impact the therapeutic index and pharmacokinetic profile of ADCs. The modular nature of linkers like this compound allows for the systematic investigation of how linker length and composition affect ADC performance, contributing to the optimization of these targeted therapies.
| Feature of PEG Linkers in ADCs | Benefit |
| Increased Hydrophilicity | Improves solubility and reduces aggregation |
| Enhanced Stability | Contributes to a more stable conjugate in circulation |
| Improved Pharmacokinetics | Can lead to a longer half-life and better biodistribution |
| Reduced Immunogenicity | The PEG moiety can shield the ADC from the immune system |
Conjugation to Nucleic Acids and Oligonucleotides for Research Purposes
The modification of nucleic acids and oligonucleotides with functional molecules is crucial for a variety of research applications, including the development of diagnostic probes and therapeutic agents. This compound can be utilized for this purpose, leveraging its bifunctional nature to attach various payloads to these biomolecules.
A common strategy for oligonucleotide conjugation involves the introduction of a primary amine at a specific position, typically the 5' or 3' terminus, during solid-phase synthesis. This amino-modified oligonucleotide can then be reacted with a derivative of this compound. For example, the bromo group of the linker can be converted to an NHS ester, which will then readily react with the terminal amine on the oligonucleotide to form a stable amide bond.
This approach allows for the site-specific attachment of the PEG linker to the oligonucleotide. The remaining amine group on the linker can then be used to conjugate other molecules, such as fluorescent dyes, biotin, or small molecule drugs. The inclusion of the hydrophilic PEG2 spacer can improve the solubility and hybridization properties of the modified oligonucleotide, making it a valuable tool for various molecular biology and diagnostic applications.
Development of Molecular Probes and Imaging Agents for Biological Research
Molecular probes and imaging agents are indispensable tools for visualizing and understanding complex biological processes at the molecular and cellular levels. The versatile chemistry of this compound allows for its incorporation into the design and synthesis of a wide array of these research agents.
Integration into Fluorescent Probes for Cellular Imaging Studies
Fluorescent probes are widely used to study the localization, dynamics, and interactions of biomolecules within living cells. The design of these probes often involves a fluorophore, a targeting moiety, and a linker that connects them. This compound is an ideal candidate for such a linker, providing a short, flexible, and hydrophilic spacer.
The amine group of the linker can be readily coupled to a fluorophore containing a carboxylic acid or NHS ester functionality. The bromo group can then be used to attach a targeting ligand, such as a peptide or a small molecule inhibitor, which directs the probe to a specific protein or cellular compartment. The incorporation of a PEG linker can enhance the quantum yield of the fluorophore and reduce non-specific binding of the probe to cellular components, leading to improved signal-to-noise ratios in imaging experiments. This "PEG-fluorochrome shielding" approach can be a valuable strategy for the development of highly specific and sensitive fluorescent probes for cellular imaging.
Utility in Radiolabeling Strategies for Preclinical Research
Radiolabeling of biomolecules with positron-emitting or gamma-emitting isotopes is a cornerstone of preclinical and clinical imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These methods allow for the non-invasive visualization and quantification of biological processes in vivo.
Bifunctional linkers play a crucial role in the development of radiopharmaceuticals by connecting a targeting biomolecule to a chelator that can stably coordinate a metallic radionuclide. This compound can be employed in these strategies. The amine group can be used to attach a chelating agent, such as DOTA or NOTA, which can then be used to complex a variety of radiometals like Gallium-68, Copper-64, or Lutetium-177.
The bromo group of the linker provides a reactive handle for conjugation to a targeting moiety, such as a peptide or an antibody fragment. The inclusion of a PEG linker in radiopharmaceuticals has been shown to improve their pharmacokinetic properties, such as increasing their circulation time and modifying their excretion pathways, which can lead to improved tumor uptake and higher target-to-background ratios in imaging studies.
| Radionuclide | Imaging Modality | Common Chelator |
| Gallium-68 (⁶⁸Ga) | PET | DOTA, NOTA |
| Copper-64 (⁶⁴Cu) | PET | DOTA, TETA |
| Lutetium-177 (¹⁷⁷Lu) | SPECT/Therapy | DOTA |
| Zirconium-89 (⁸⁹Zr) | PET | DFO |
Application in Activity-Based Protein Profiling (ABPP) Reagents
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. These activity-based probes (ABPs) typically consist of three key components: a reactive group (or "warhead") that covalently binds to the active site of the target enzyme, a reporter tag (such as a fluorophore or biotin) for detection and enrichment, and a linker that connects the warhead and the reporter tag.
The linker plays a critical role in the design of ABPs, and heterobifunctional linkers like this compound are well-suited for this purpose. The bromo group can be attached to a reactive warhead, while the amine group can be used to conjugate a reporter tag. The short PEG2 spacer provides sufficient length and flexibility to allow the warhead to access the enzyme's active site without steric hindrance from the reporter tag.
The modular design of ABPs, facilitated by the use of bifunctional linkers, allows for the rapid synthesis and screening of probe libraries to identify optimal reagents for specific enzyme targets. This approach has been instrumental in the discovery of novel enzyme functions, the identification of new drug targets, and the development of selective inhibitors.
Integration of Bromo Peg2 Nh2 Hydrobromide in Macromolecular and Materials Science Research
Polymer Modification and Grafting Studies
Bromo-PEG2-NH2 hydrobromide is a heterobifunctional molecule featuring a bromine atom at one terminus and an amine group at the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a variety of polymer modification and grafting strategies, making it a versatile tool in materials science research. The bromine provides a reactive site for nucleophilic substitution, enabling covalent attachment to surfaces and polymer backbones, a method often referred to as "grafting to". Conversely, the amine group can act as an initiator or a point of attachment for polymerization, facilitating "grafting from" techniques.
PEGylation Strategies for Surface and Material Functionalization
PEGylation, the process of attaching PEG chains to a surface, is a widely employed strategy to enhance the biocompatibility, hydrophilicity, and stealth properties of materials. The this compound linker is particularly well-suited for this purpose. The bromo- end of the molecule can react with various nucleophilic functional groups present on a material's surface, such as thiols or amines, to form a stable covalent bond. This "grafting to" approach is a straightforward method for introducing short PEG chains onto a surface.
For instance, in the functionalization of gold nanoparticles, the bromo- group can be displaced by a thiol-containing ligand previously attached to the nanoparticle surface, forming a stable thioether bond. The terminal amine group of the PEG linker can then be used for further conjugation with bioactive molecules.
| Surface Material | Functional Group | Linkage Formed with Bromo-PEG2-NH2 | Resulting Surface Property |
| Gold Nanoparticles | Thiol | Thioether | Increased hydrophilicity, further functionalization possible |
| Silica Nanoparticles | Amine (silanized) | Amine | Enhanced biocompatibility, reduced protein adsorption |
| Polymer Films | Hydroxyl | Ether | Improved anti-fouling characteristics |
Synthesis of Polymer Brushes via Initiator Immobilization
Polymer brushes, which are dense assemblies of polymer chains grafted to a surface, can be synthesized using the "grafting from" approach, where the this compound molecule plays a crucial role as an immobilized initiator. The amine group of the molecule can be covalently attached to a substrate, leaving the bromo- group exposed. This terminal bromine can then act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).
This method allows for the growth of well-defined polymer chains with controlled length and density, directly from the surface. The resulting polymer brushes can dramatically alter the surface properties of the material, introducing new functionalities and responsiveness to external stimuli.
A typical research workflow for synthesizing polymer brushes using this method would involve:
Surface Activation: Introducing reactive groups (e.g., carboxyl or epoxy) onto the substrate.
Initiator Immobilization: Reacting the activated surface with the amine group of this compound.
Polymerization: Performing a surface-initiated polymerization, such as ATRP, from the immobilized bromo- initiator.
Surface Modification of Inorganic and Organic Materials for Research Applications
The dual functionality of this compound makes it a versatile tool for the surface modification of a wide range of both inorganic and organic materials in a research context.
Inorganic Materials: The modification of inorganic surfaces, such as silicon wafers, metal oxides, and quantum dots, is crucial for their application in electronics, catalysis, and biomedical imaging. The bromo- group can react with surface hydroxyl groups, often after a silanization step to introduce amine functionalities, to covalently attach the PEG linker. This PEG layer can improve the dispersibility of nanoparticles in aqueous media and passivate the surface to reduce non-specific binding.
Organic Materials: For organic materials, such as polymer membranes and fibers, surface modification with this compound can enhance their performance in applications like filtration and biomedical implants. The bromo- group can participate in nucleophilic substitution reactions with functional groups on the polymer backbone. The introduction of the hydrophilic PEG spacer and the terminal amine group can improve the wettability and biocompatibility of otherwise hydrophobic polymer surfaces.
Role in Hydrogel and Biomaterial Synthesis Research
The unique chemical properties of this compound also lend themselves to the synthesis and functionalization of hydrogels and other biomaterials for research purposes.
Crosslinking Strategies for Hydrogel Formation
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. This compound can be used as a crosslinking agent in hydrogel formation. For example, in a polymer system containing nucleophilic groups, the bromo- end of the linker can react with these groups on different polymer chains, effectively crosslinking them. The amine group can also participate in crosslinking reactions, for instance, by reacting with carboxyl groups on other polymer chains in the presence of a coupling agent. This dual reactivity allows for the formation of hydrogels with tunable mechanical properties and degradation profiles.
| Polymer Backbone | Crosslinking Reaction with Bromo-PEG2-NH2 | Resulting Hydrogel Characteristic |
| Poly(acrylic acid) | Amidation with amine group | pH-responsive swelling |
| Thiolated Hyaluronic Acid | Nucleophilic substitution with bromo group | Enhanced enzymatic stability |
| Gelatin | Reaction with both amine and bromo groups | Increased mechanical strength |
Functionalization of Biomaterial Scaffolds for Research
Biomaterial scaffolds provide a structural support for cell growth and tissue regeneration. The surface properties of these scaffolds are critical for cell adhesion, proliferation, and differentiation. This compound can be used to functionalize these scaffolds, introducing bioactive cues.
The bromo- group can be used to attach the linker to the scaffold material, while the terminal amine group serves as a handle for the conjugation of peptides, growth factors, or other signaling molecules. For example, a collagen-based scaffold can be functionalized with this linker, and then a cell-adhesive peptide containing an RGD sequence can be coupled to the amine terminus. This modification can significantly enhance the biological performance of the scaffold in cell culture studies.
Copolymerization Research and Block Copolymer Synthesis
This compound and its analogues serve as effective macroinitiators for Atom Transfer Radical Polymerization (ATRP), a cornerstone of controlled radical polymerization. cmu.edu The bromide functionality can initiate the polymerization of various monomers, while the amine group can be used for further functionalization or to impart specific chemical properties to the resulting polymer. This dual functionality is particularly useful in the synthesis of well-defined block copolymers with tailored architectures. nih.gov
A key application of similar heterobifunctional PEG linkers is in the creation of ABC triblock copolymers. nih.govacs.org In a representative synthesis, a PEG derivative containing a primary amine is first modified to incorporate a bromide-containing ATRP initiating site. For instance, a Boc-protected amine-PEG-alcohol can be reacted with α-bromoisobutyryl bromide to form a macroinitiator. nih.govacs.org After deprotection of the amine, this macroinitiator can be used to polymerize a monomer via ATRP, forming an AB diblock copolymer. The terminal amine can then be used to initiate the polymerization of a third block, or to couple the diblock with another polymer chain.
The synthesis of block copolymers using a heterofunctional PEG macroinitiator allows for precise control over the molecular weight and a low polydispersity index (PDI) of the resulting polymers. nih.govacs.org For example, a bifunctional ATRP initiator derived from a PEG diamine has been successfully used to synthesize thermosensitive and pH-sensitive block copolymers. acs.org
Table 1: Characteristics of Block Copolymers Synthesized Using a Heterobifunctional PEG-ATRP Macroinitiator
| Copolymer Block A | Copolymer Block B | Mn ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| Poly(N-isopropylacrylamide) | Poly(ethylene glycol) | 25,000 | 1.15 |
| Poly(2-(dimethylamino)ethyl methacrylate) | Poly(ethylene glycol) | 32,000 | 1.20 |
This table presents hypothetical data based on typical results from ATRP initiated by PEG macroinitiators as described in the literature. nih.govacs.org
This approach highlights the versatility of using a bromo- and amine-functionalized PEG segment to access a wide range of block copolymers with distinct properties, such as responsiveness to environmental stimuli like temperature and pH. acs.org
Development of Polymeric Nanostructures and Self-Assembled Systems
The amphiphilic block copolymers synthesized using this compound or its analogues as initiators are prime candidates for forming sophisticated polymeric nanostructures through self-assembly. nih.govnih.gov The inherent hydrophilic nature of the PEG block, contrasted with a newly polymerized hydrophobic block, drives the spontaneous organization of these copolymers in aqueous environments to minimize unfavorable interactions between the hydrophobic segments and water. nih.gov
This self-assembly process can lead to a variety of morphologies, including spherical micelles, worm-like micelles, and vesicles (polymersomes). nih.gov The final structure is influenced by several factors, including the relative lengths of the hydrophilic and hydrophobic blocks, the polymer concentration, and the nature of the solvent. researchgate.net Spherical micelles are the most common structures, featuring a hydrophobic core capable of encapsulating lipophilic molecules, and a hydrophilic PEG corona that provides steric stabilization and biocompatibility in aqueous media. nih.gov
Polymerization-Induced Self-Assembly (PISA) is an efficient, one-pot method for preparing these nanostructures at high concentrations. nih.govacs.org In a PISA process starting with a bromo-PEG-amine type initiator, the polymerization of a hydrophobic monomer would be initiated. As the hydrophobic block grows, the initially soluble polymer becomes amphiphilic and self-assembles in situ into nano-objects. nih.gov
The characteristics of these self-assembled systems, such as their size and critical micelle concentration (CMC), are crucial for their potential applications. The CMC is the concentration above which micelles form, and a low CMC value indicates high stability of the micelles upon dilution. sci-hub.se
Table 2: Properties of Self-Assembled Nanostructures from PEG-based Amphiphilic Block Copolymers
| Hydrophobic Block | Morphology | Hydrodynamic Diameter (nm) | Critical Micelle Concentration (mg/L) |
|---|---|---|---|
| Polystyrene | Spherical Micelles | 50 - 100 | 5 - 15 |
| Poly(methyl methacrylate) | Spherical Micelles | 80 - 150 | 8 - 20 |
This table provides representative data for nanostructures formed from PEG-based block copolymers, illustrating the influence of the hydrophobic block on the resulting properties. researchgate.netsci-hub.semdpi.com
The development of these polymeric nanostructures is of significant interest for applications in drug delivery, where the hydrophobic core can carry therapeutic agents, and the hydrophilic shell can prolong circulation time and improve targeting. researchgate.net The ability to form various nanostructures by tuning the block copolymer architecture demonstrates the importance of initiators like this compound in the bottom-up fabrication of advanced materials.
Mechanistic and Theoretical Investigations of Bromo Peg2 Nh2 Hydrobromide Linker Attributes
Conformational Analysis of PEG Linkers in Conjugates and Assemblies
MD studies on small peptides with attached PEG spacers have shown that the linker's presence generally has a minimal effect on the conformational properties of neutral peptides. However, for highly charged peptides, the PEG spacer can have a more significant impact on their conformation anu.edu.au. In the context of Bromo-PEG2-NH2 hydrobromide, which exists as a hydrobromide salt, the charged nature of the ammonium (B1175870) group could influence the conformational ensemble of the linker, particularly in polar solvents.
Simulations of PEGylated biomolecules have revealed that PEG chains on a protein surface tend to adopt a folded structure rather than a fully extended one nih.gov. This tendency to fold is also observed in free PEG chains in solution. For a short PEG2 linker, while the number of possible conformations is more limited than for longer chains, it will still exhibit a distribution of conformers, transitioning between more compact, bent structures and more extended forms. The relative populations of these states are influenced by solvent interactions and the nature of the conjugated molecules.
The conformational flexibility of the PEG linker is crucial for allowing the two ends of a conjugate, such as a PROTAC, to simultaneously bind to their respective protein targets without introducing significant steric strain nih.gov. The PEG2 linker in this compound provides a balance of conformational flexibility and spatial constraint, which can be advantageous in optimizing the geometry of the resulting ternary complex in PROTACs.
| Feature | Description | Implication for Bromo-PEG2-NH2 |
|---|---|---|
| Flexibility | Rotation around C-O and C-C bonds allows for multiple conformations. | Enables optimal positioning of terminal functional groups for conjugation and target binding. |
| Solvation | Hydrophilic nature of the PEG chain leads to favorable interactions with water. | Contributes to the overall solubility of the linker and its conjugates. |
| Conformational Ensemble | Exists as a population of interconverting conformers, from compact to extended. | The distribution of conformers can be influenced by the nature of the attached molecules and the solvent. |
Influence of Linker Length and Flexibility on Molecular Recognition and Interaction Dynamics
The length and flexibility of the linker connecting the two active moieties of a bioconjugate are critical parameters that govern its biological activity. In the context of PROTACs, the linker's role is to bridge a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.
The length of the PEG linker is a finely tuned parameter. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in an overly flexible connection, which may not effectively bring the two proteins into the required proximity for efficient ubiquitination nih.gov. The PEG2 length of this compound offers a relatively short and defined spacer, which can be advantageous in cases where a more rigid and constrained ternary complex is desired.
Studies on the impact of PEG linker length on the efficacy of affibody-based drug conjugates have shown that longer PEG chains can significantly improve the half-life of the conjugate. However, this increase in length can also have a negative effect on the cytotoxic activity of the conjugate mdpi.com. This highlights the trade-offs involved in linker design, where pharmacokinetic properties must be balanced against biological activity.
The flexibility of the PEG linker, arising from the rotational freedom of its backbone bonds, allows the conjugate to adopt various conformations, which can be crucial for navigating the cellular environment and binding to its targets. This flexibility can also contribute to the solubility and reduce the aggregation of the conjugate.
| Property | Effect on Molecular Recognition | Relevance to Bromo-PEG2-NH2 |
|---|---|---|
| Length | Determines the distance between the conjugated molecules, affecting the stability and formation of ternary complexes. | The short PEG2 length is suitable for applications requiring close proximity of the linked moieties. |
| Flexibility | Allows for conformational adjustments to optimize binding interfaces and overcome steric hindrances. | Facilitates the proper orientation of the warhead and E3 ligase ligand for effective protein degradation in PROTACs. |
| Composition | The ether oxygens of the PEG chain can participate in hydrogen bonding, contributing to binding affinity. | The hydrophilic nature of the PEG2 chain can enhance the solubility of the resulting conjugate. |
Molecular Modeling and Computational Studies on Conjugate Formation and Stability
Molecular modeling and computational chemistry are powerful tools for investigating the formation and stability of conjugates involving PEG linkers. These methods can provide atomic-level insights into the reaction mechanisms and the thermodynamics of the resulting covalent bonds.
For this compound, the formation of a conjugate typically involves two key reactions: nucleophilic substitution at the bromo-terminated end and acylation or a similar reaction at the amino-terminated end. Computational studies can be employed to model the transition states of these reactions, providing information about the activation energies and reaction rates.
In the context of PROTACs, computational docking and MD simulations are used to predict the structure of the ternary complex and to assess its stability. The linker plays a crucial role in these models, and accurately representing its conformational flexibility is essential for obtaining reliable predictions.
Theoretical Frameworks for Predicting Reactivity and Selectivity in Functionalization Reactions
The reactivity of the terminal groups of this compound can be understood and predicted using theoretical frameworks based on fundamental principles of organic chemistry.
The bromo group is a good leaving group, making the carbon to which it is attached electrophilic and susceptible to nucleophilic attack. The reactivity of this end of the linker will be influenced by the nature of the nucleophile. For instance, soft nucleophiles like thiols are generally very effective in displacing the bromide. Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathway and to calculate the activation barriers for different nucleophiles, thereby predicting the relative reactivity.
The reactivity of the primary amine group is primarily determined by its nucleophilicity, which is related to the availability of the lone pair of electrons on the nitrogen atom. The hydrobromide salt form means that the amine is protonated (as an ammonium ion), rendering it non-nucleophilic. Deprotonation with a base is required to liberate the free amine, which can then react with electrophiles such as activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. The pKa of the ammonium group is a key parameter that governs the ease of deprotonation and can be estimated using computational methods.
Emerging Research Directions and Future Perspectives Involving Bromo Peg2 Nh2 Hydrobromide
Novel Bioconjugation Chemistries Leveraging Bromo-PEG2-NH2 Hydrobromide Reactivity
The dual functionality of this compound makes it a valuable tool for novel bioconjugation strategies. The primary amine allows for straightforward coupling to carboxylic acids, activated esters (like NHS esters), or aldehydes on biomolecules, forming stable amide or imine bonds. Simultaneously, the bromo group can react with nucleophiles, most notably thiol groups present in cysteine residues of proteins, to form stable thioether linkages. broadpharm.combroadpharm.com This orthogonal reactivity is being explored for the site-specific modification of proteins and the synthesis of complex bioconjugates.
One emerging area is the development of antibody-drug conjugates (ADCs) with dual payloads. nih.govsemanticscholar.org Researchers are investigating the use of heterotrifunctional linkers, conceptually similar to Bromo-PEG2-NH2, to attach two different drug molecules to a single antibody. nih.gov This approach could lead to ADCs with synergistic or complementary mechanisms of action, potentially overcoming drug resistance. The defined length of the PEG2 spacer in this compound is crucial in these applications, as it provides sufficient spatial separation between the conjugated molecules to maintain their individual activities.
Furthermore, the hydrophilic nature of the PEG spacer enhances the water solubility and reduces the potential immunogenicity of the resulting bioconjugates, which is a significant advantage in therapeutic applications. chempep.com
Advanced PROTAC Architectures and Multivalent Degraders in Research
This compound is widely recognized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. precisepeg.comnih.gov The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation. axispharm.com
The short and flexible nature of the PEG2 linker in this compound is a key attribute in PROTAC design. The optimal linker length is target-dependent, and short linkers are often crucial for establishing productive protein-protein interactions within the ternary complex. Research is ongoing to understand the precise relationship between linker length, conformation, and degradation efficiency. The flexibility of the PEG chain can help to overcome steric hindrance and allow for the necessary conformational adjustments for effective ternary complex formation. precisepeg.com
A significant future direction is the development of multivalent PROTACs. These advanced architectures may feature multiple binding moieties for the target protein or the E3 ligase, or even ligands for two different E3 ligases. The goal of these multivalent degraders is to enhance binding avidity, improve degradation efficiency, and potentially overcome resistance mechanisms. precisepeg.comfrontiersin.org Short, heterobifunctional linkers like this compound are ideal building blocks for constructing these more complex and potentially more potent degraders.
Table 1: Impact of Linker Properties on PROTAC Efficacy
| Linker Property | Influence on PROTAC Function |
| Length | Affects the geometry and stability of the ternary complex. Optimal length is target-dependent. |
| Flexibility | Allows for conformational adjustments to facilitate ternary complex formation. |
| Composition | Can influence solubility, cell permeability, and metabolic stability of the PROTAC. |
| Attachment Points | The points of connection to the target and E3 ligase ligands are critical for productive ubiquitination. |
Innovations in Materials Science through Precision Polymer Functionalization
In materials science, the ability to precisely control the functionalization of polymers and nanomaterials is paramount for creating materials with tailored properties. This compound serves as an excellent reagent for this purpose. Its amine and bromo groups allow for the covalent attachment of this PEG linker to a wide range of material surfaces.
For instance, the amine group can be used to modify surfaces rich in carboxylic acid groups, while the bromo group can be used to functionalize surfaces with thiol groups. This surface modification can dramatically alter the properties of the material. The introduction of the hydrophilic PEG2 spacer can improve the water dispersibility and biocompatibility of hydrophobic nanoparticles, such as graphene or gold nanoparticles, which is crucial for their use in biomedical applications. mdpi.comfrontiersin.org This "stealth" property imparted by PEGylation can also help to reduce non-specific protein adsorption and prolong the circulation time of nanomaterials in vivo. frontiersin.org
Moreover, the remaining functional group (either the bromo or the amine) after surface attachment provides a handle for further modification. This allows for the creation of multifunctional materials. For example, a nanoparticle first functionalized with Bromo-PEG2-NH2 via its amine group could then have a targeting ligand attached to the bromo group, creating a targeted drug delivery vehicle. The ability to perform these modifications in a stepwise and controlled manner is a key advantage for the rational design of advanced functional materials. researchgate.netbohrium.com
Integration in Controlled Release Systems for Research Applications
The development of controlled release systems is a major focus in drug delivery research. Stimuli-responsive hydrogels, which can release an encapsulated payload in response to specific triggers like pH, temperature, or enzymes, are a particularly promising area. nih.govnih.gov The incorporation of linkers like this compound into the hydrogel matrix can play a crucial role in their functionality.
The hydrophilic PEG component of the linker can influence the swelling behavior and drug diffusion properties of the hydrogel. nih.gov By incorporating Bromo-PEG2-NH2 into the polymer backbone, the amine or bromo groups can be used to either crosslink the hydrogel or to tether therapeutic molecules. For example, a drug could be attached to the hydrogel matrix via a cleavable bond connected to the linker. The release of the drug would then be dictated by the cleavage of this bond in response to a specific stimulus.
Light-responsive hydrogels are another area of active research. frontiersin.org Chromophores can be incorporated into the hydrogel structure, and upon irradiation with light of a specific wavelength, a conformational change or bond cleavage can be induced, leading to the release of an encapsulated agent. The flexibility and defined length of the Bromo-PEG2-NH2 linker can be advantageous in designing these systems, allowing for precise spatial control over the placement of the photosensitive moieties and the therapeutic payload.
Applications in Supramolecular Chemistry and Self-Assembling Systems Research
Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures through non-covalent interactions. Self-assembly is a key principle in this field, where molecules spontaneously organize into well-defined architectures. This compound is a valuable building block for creating amphiphilic molecules that can undergo self-assembly.
By attaching a hydrophobic moiety to one end of the linker (e.g., via the amine group) and a hydrophilic or charged group to the other end (or leaving the bromo group for further reaction), researchers can create peptide-PEG conjugates or other amphiphiles. nih.govacs.org In aqueous environments, these molecules can self-assemble into various nanostructures, such as micelles, vesicles, or nanofibers. nih.govnih.gov The PEG2 segment provides a flexible, hydrophilic corona that can stabilize these structures in solution.
The ability to precisely control the chemical functionality at both ends of the self-assembling unit is critical for designing functional supramolecular systems. For example, the surface of a self-assembled micelle could be decorated with targeting ligands by reacting them with the exposed functional group of the Bromo-PEG2-NH2 linker. These functionalized nanostructures have potential applications in drug delivery, diagnostics, and tissue engineering. The defined structure of this compound contributes to the formation of well-ordered and reproducible self-assembled systems. nih.govresearchgate.net
Q & A
Q. How can researchers optimize the synthesis of Bromo-PEG2-NH2 hydrobromide to ensure high purity and yield?
Methodological Answer: Synthesis optimization should focus on reaction stoichiometry, solvent selection (e.g., anhydrous dichloromethane or DMF), and temperature control. Post-synthesis purification via column chromatography or recrystallization can improve purity. Analytical techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) should validate purity (>97% by HLC/GC) and confirm structural integrity . For brominated PEG derivatives, monitoring bromide ion content via ion chromatography can address potential salt impurities .
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can identify PEG backbone signals (δ 3.5–3.7 ppm for ethylene oxide units) and bromoalkyl/amine protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and bromide counterion presence.
- Elemental Analysis : Quantify nitrogen (from -NH) and bromine content to validate stoichiometry. Cross-referencing these methods reduces misinterpretation risks, especially when distinguishing between free amine and hydrobromide salt forms .
Q. How should this compound be stored to maintain stability in laboratory settings?
Methodological Answer: Store at 0–6°C in airtight, light-protected containers to prevent degradation. Lyophilization is recommended for long-term storage. Solubility in polar solvents (e.g., water, ethanol) should be tested before use, as hydrolysis of the bromo group can occur under acidic or basic conditions .
Advanced Research Questions
Q. What strategies can resolve discrepancies between NMR and MS data when characterizing this compound?
Methodological Answer: Discrepancies often arise from residual solvents, salt adducts in MS, or dynamic PEG conformations in NMR. To address this:
Q. How can researchers evaluate the reactivity of the bromo group in this compound for bioconjugation applications?
Methodological Answer:
- Kinetic Studies : Track substitution reactions (e.g., with thiols or amines) using UV-Vis spectroscopy or HPLC.
- Competitive Assays : Compare reactivity with analogous chloro or iodo PEG derivatives under identical conditions.
- Crosslinking Efficiency : Use model systems (e.g., cysteine-containing peptides) to quantify conjugation yields via LC-MS or fluorescence labeling .
Q. What experimental designs are suitable for assessing the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via time-resolved NMR or IC (ion chromatography) for bromide release.
- Temperature Studies : Use Arrhenius plots to predict shelf-life under accelerated conditions (e.g., 40–60°C).
- Biological Media Testing : Simulate in vivo environments by adding serum proteins to assess stability in complex matrices .
Q. How can conflicting data on the amine group’s accessibility in this compound be reconciled?
Methodological Answer:
- Titration Methods : Use potentiometric titration to quantify free amine availability.
- Derivatization Assays : React with NHS esters (e.g., FITC) and measure fluorescence to assess amine reactivity.
- X-ray Crystallography : If crystallizable, structural analysis can reveal steric hindrance from the PEG chain or bromide counterion .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in drug delivery studies using this compound?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to determine EC values.
- ANOVA with Post Hoc Tests : Compare multiple experimental groups (e.g., PEG length variants) for significance.
- Power Analysis : Ensure sample sizes (e.g., n ≥ 6 per group) are sufficient to detect biologically relevant effects .
Q. How should researchers design controls to isolate the effects of this compound in nanoparticle formulations?
Methodological Answer:
- Blank Nanoparticles : Prepare PEG-free or amine-free analogs to distinguish PEG-specific effects.
- Competitive Inhibitors : Use excess free bromoethylamine to block conjugation sites.
- Stability Controls : Monitor aggregation via dynamic light scattering (DLS) in PBS vs. cell culture media .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility when synthesizing this compound across laboratories?
Methodological Answer:
Q. How can researchers address batch-to-batch variability in this compound for longitudinal studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
